2,6,6-Trimethylcyclohepta-1,3-diene

Description

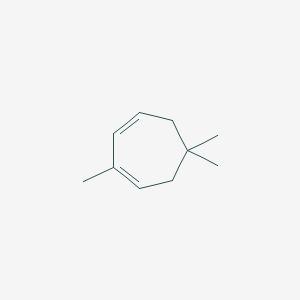

Structure

2D Structure

3D Structure

Properties

CAS No. |

32952-66-2 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2,6,6-trimethylcyclohepta-1,3-diene |

InChI |

InChI=1S/C10H16/c1-9-5-4-7-10(2,3)8-6-9/h4-6H,7-8H2,1-3H3 |

InChI Key |

CRXJNVZDWOQLNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC=C1)(C)C |

Origin of Product |

United States |

Theoretical and Computational Studies of 2,6,6 Trimethylcyclohepta 1,3 Diene

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations are fundamental to modern chemistry, offering a window into the distribution of electrons within a molecule and, consequently, its reactivity. For 2,6,6-trimethylcyclohepta-1,3-diene, these calculations typically involve determining the energies and shapes of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com In dienes, the HOMO is typically a π-bonding orbital, and the LUMO is a π*-antibonding orbital. The presence of methyl groups, as in this compound, acts as electron-donating groups, which would be expected to raise the energy of the HOMO, potentially increasing its nucleophilicity compared to an unsubstituted cycloheptadiene.

Quantum chemical methods are used to calculate various global reactivity indices. mdpi.com These indices provide a quantitative measure of a molecule's reactivity.

Table 1: Representative Global Reactivity Indices and Their Significance (Note: The values below are illustrative for a generic diene system as specific calculations for this compound are not publicly available. They are derived from methodologies described for other dienes). mdpi.com

| Reactivity Index | Formula | Significance | Hypothetical Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 7.5 |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 0.8 |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 3.35 |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. | -4.15 |

| Global Electrophilicity (ω) | ω = μ² / (2η) | A measure of the ability to accept electrons. | 2.58 |

| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | A measure of the ability to donate electrons. | 3.1 |

Calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP/6-31G(d). mdpi.com

By analyzing these indices and the distribution of electron density (e.g., through electrostatic potential maps), chemists can predict how this compound will behave in various reactions, such as cycloadditions or electrophilic additions. For example, a high global nucleophilicity index would suggest that the diene will react readily with strong electrophiles. mdpi.com

Conformational Analysis and Dynamics of the Cycloheptadiene Ring System

Conformational analysis is performed computationally by mapping the potential energy surface (PES) of the molecule. This involves calculating the energy of the molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. The results identify the most stable (lowest energy) conformations and the transition states that connect them.

The dynamics of the cycloheptadiene ring system can be complex, involving processes such as:

Ring-flipping: Interconversion between different conformers.

Electrocyclization: A pericyclic reaction where the conjugated diene system can, under thermal or photochemical conditions, form a bicyclic system (a bicyclo[3.2.0]heptene derivative). youtube.com The reverse, ring-opening reaction is also possible.

Valence Tautomerism: The equilibrium between a cycloheptatriene (B165957) and its corresponding norcaradiene form is a classic example of valence tautomerism. researchgate.net While this compound does not have the triene system for this specific equilibrium, related ring-opening and closing dynamics are a key feature of cycloheptadiene chemistry.

Ultrafast spectroscopic techniques combined with theoretical calculations can probe these dynamic processes, revealing how the molecule's structure evolves on picosecond or even femtosecond timescales following excitation. nih.gov For instance, studies on cyclopentadiene (B3395910) have used time-resolved X-ray scattering to directly observe the formation of a strained bicyclic product after photoexcitation. nih.gov Similar methodologies could be applied to trace the structural evolution of this compound during its reactions.

Mechanistic Elucidation through Quantum Chemical Methods, e.g., DFT Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as Diels-Alder reactions, [4+2] cycloadditions, or metal-catalyzed transformations, DFT can provide a step-by-step description of the process.

The general approach involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS) on the potential energy surface.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition states. This activation barrier (ΔG‡) is directly related to the reaction rate.

Mapping the Reaction Pathway: Tracing the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products. This confirms that the located TS correctly links the intended species.

For example, in a hypothetical Diels-Alder reaction between this compound and a dienophile, DFT calculations could distinguish between a concerted mechanism (where both new bonds form simultaneously) or a stepwise mechanism involving a diradical or zwitterionic intermediate. nih.gov The calculations would reveal the geometry of the transition state, showing the extent of bond formation and breaking.

Table 2: Illustrative DFT Data for a Hypothetical Diels-Alder Reaction Pathway (Note: This table represents the type of data generated in a DFT study of a cycloaddition reaction). nih.gov

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants | This compound + Maleic Anhydride | 0.0 | Separated molecules |

| Transition State (TS) | Concerted, asynchronous bond formation | +15.2 | Forming C-C bond lengths: 2.1 Å and 2.3 Å |

| Product | Tricyclic adduct | -25.8 | Fully formed C-C sigma bonds |

Such studies can also rationalize observed regioselectivity and stereoselectivity by comparing the activation energies of all possible reaction pathways. The path with the lowest activation barrier will be the kinetically favored one.

Stereochemical Prediction and Enantioselectivity Modeling

Stereochemistry is a critical aspect of the chemistry of this compound. Reactions at the diene can create new stereocenters, and the inherent chirality of certain conformers can influence the stereochemical outcome.

Computational modeling is a powerful tool for predicting and understanding stereoselectivity. For reactions involving a chiral catalyst, for example, computational chemists can build models of the catalyst-substrate complex to understand the origin of enantioselectivity.

The process often involves:

Modeling Transition States: For a reaction that produces a chiral center, there will be two diastereomeric transition states leading to the (R) and (S) enantiomers of the product.

Comparing Transition State Energies: The difference in the free energy (ΔΔG‡) between these two transition states determines the enantiomeric excess (ee) of the reaction. A larger energy difference leads to higher enantioselectivity.

For instance, in a catalytic asymmetric reaction, models can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the catalyst's chiral ligands and the prochiral diene that favor one transition state over the other. nih.gov This insight is invaluable for designing more effective and selective catalysts. Computational studies can explain why a particular reaction might favor a syn or anti addition, providing a rationale based on the stability of competing transition state structures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including the stereochemistry of 2,6,6-trimethylcyclohepta-1,3-diene and its derivatives. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative and absolute configurations of chiral centers can be established.

¹H NMR and ¹³C NMR are fundamental techniques used in this process. nih.gov For instance, in the synthesis of complex molecules, the stereochemistry of intermediates is often determined by detailed NMR analysis. nih.gov The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus. organicchemistrydata.org For example, specific proton and carbon signals can be assigned to the methyl groups, the cycloheptadiene ring protons, and the diene system.

In studies involving stereoisomers, Nuclear Overhauser Effect (NOE) experiments are particularly insightful. NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent can reveal through-space proximity of protons, which helps in assigning the relative stereochemistry of substituents on the cycloheptadiene ring. The determination of diastereomeric ratios can also be achieved with high accuracy using ¹H NMR. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Cycloheptadiene Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Karahanaenone precursor | 1.11 (s, 3H), 1.15 (s, 3H) | - | ujaen.es |

| General Cyclohexadiene | - | -1.2, 26.5, 43.4, 123.6, 123.7, 126.6, 126.7, 128.3, 128.8, 146.9, 152.8 | rsc.org |

| Substituted Cyclohexadiene | -0.10 (s, 9H), 1.36 (d, J=8.0 Hz, 2H), 2.12 (br s, 6H), 4.05 (t, J=7.7 Hz, 1H), 6.96-7.00 (m, 4H), 7.16-7.20 (m, 4H) | -1.0, 21.0, 24.4, 47.0, 127.9, 129.3, 135.4, 144.9 | rsc.org |

| Scandenone Analogue | 12.71 (s, 1H), 7.87 (s, 1H), 7.34 (d, J=7.9 Hz, 2H), 6.94-6.77 (m, 3H), 6.71 (d, J=2.3 Hz, 1H), 5.78 (s, 1H), 2.70 (s, 1H), 1.74 (s, 6H) | 181.21, 162.13, 161.98, 157.42, 156.14, 153.08, 130.35, 123.85, 122.74, 115.77, 106.81, 102.83, 97.36, 84.68, 75.35, 72.86, 29.57 | nih.gov |

This table contains interactive elements. Click on the headers to sort the data.

X-ray Diffraction (XRD) Analysis of Crystalline Derivatives

While this compound itself is a liquid, its structure can be unequivocally confirmed by converting it into a crystalline derivative and analyzing it using single-crystal X-ray diffraction (XRD). This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice, offering definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

The process involves synthesizing a solid derivative of the target compound. For instance, reactions that introduce polar functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, can facilitate crystallization. The resulting crystals are then subjected to X-ray analysis.

In a typical XRD experiment, a single crystal is mounted and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. This method is considered the gold standard for structural elucidation and is often used to validate structures proposed by other spectroscopic methods. For example, the structures of complex digermylene compounds have been elucidated using this technique. goettingen-research-online.de

Mass Spectrometry for Structural Confirmation and Volatile Compound Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound. It is also highly effective for the analysis of this compound as a volatile substance, often in conjunction with gas chromatography (GC-MS).

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) in the mass spectrum directly provides the molecular weight of the compound. For this compound (C₁₀H₁₆), the expected monoisotopic mass is approximately 136.1252 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in predictable ways upon ionization, and the resulting fragment ions are characteristic of the compound's structure. For instance, the fragmentation of the cycloheptadiene ring and the loss of methyl groups would produce a unique fingerprint in the mass spectrum. Analysis of related compounds like 1,3,6-heptatriene, 2,5,6-trimethyl- shows characteristic fragmentation patterns that aid in structural identification. nist.gov Similarly, mass spectra of related cyclohexadiene derivatives provide comparative data. nist.govnist.gov

Vibrational Spectroscopy (e.g., IR, ATR-FTIR) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govmdpi.com These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com

The IR spectrum of this compound would exhibit characteristic absorption bands for its specific structural features. Key expected absorptions include:

C-H stretching vibrations: Alkenyl C-H stretches typically appear above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations: The conjugated diene system would show characteristic absorptions in the 1650-1600 cm⁻¹ region.

ATR-FTIR is a particularly useful variation of IR spectroscopy that allows for the analysis of samples in their native state with minimal preparation. science.govresearchgate.net This is advantageous for both liquid and solid samples. nih.gov The technique has been successfully applied to characterize a wide range of organic compounds and materials. frontiersin.org For instance, in the synthesis of karahanaenone, IR spectroscopy was used to identify the hydroxyl group (around 3426 cm⁻¹) in an intermediate. ujaen.es

Stereochemistry and Chirality in 2,6,6 Trimethylcyclohepta 1,3 Diene Chemistry

Enantioselective Synthesis and Chiral Induction

The enantioselective synthesis of 2,6,6-trimethylcyclohepta-1,3-diene and its derivatives is a challenging endeavor that often relies on the principles of asymmetric catalysis and chiral pool synthesis. While specific enantioselective syntheses of this compound are not extensively documented in readily available literature, the synthesis of related chiral seven-membered rings and general methodologies for asymmetric cycloadditions provide a framework for achieving such goals.

One approach to obtaining chiral cycloheptane (B1346806) derivatives is through the cyclization of acyclic precursors. For instance, the synthesis of karahanaenone (2,2,5-trimethyl-4-cyclohepten-1-one), an isomer of the target compound, has been achieved through the selective cyclization of 6,7-epoxygeranyl acetate. ujaen.es Although this particular reported synthesis is not enantioselective, it establishes a viable route to the trimethyl-substituted cycloheptane skeleton.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 6,7-Epoxygeranyl Acetate | BF₃·OEt₂ | Bicyclic Ether Intermediate | 85 | ujaen.es |

| Bicyclic Ether Intermediate | 1. BBr₃ 2. Saponification | Mixture of diols | - | ujaen.es |

| Diol Mixture | TsCl, Pyridine | (±)-Karahana Ether | - | ujaen.es |

Table 1: Synthesis of Karahanaenone Precursor.

To induce enantioselectivity in such cyclizations, chiral catalysts or reagents are necessary. Organocatalysis, particularly through the use of chiral secondary amines like imidazolidinones, has emerged as a powerful tool for enantioselective Diels-Alder reactions, which can be employed to construct chiral cyclohexene (B86901) rings that could potentially be expanded to cycloheptadienes. core.ac.uk These catalysts function by forming a chiral iminium ion with an α,β-unsaturated aldehyde, which then undergoes a stereocontrolled cycloaddition. core.ac.uk

Furthermore, the use of chiral diene ligands in transition metal catalysis, such as rhodium(I) complexes with bicyclo[2.2.1]heptadiene ligands, has proven effective in the enantioselective synthesis of chiral amines and other molecules through asymmetric addition reactions. nih.govrsc.org These methodologies could be adapted for the asymmetric synthesis of precursors to this compound. Chiral induction can also be achieved by transferring stereochemical information from a transiently installed chiral auxiliary, such as in the formation of cyclohexadienones using a chiral prop-2-ynylic ether with a chromium carbene complex. rsc.org

Diastereoselective Transformations and Control

Diastereoselective transformations are crucial for controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of substituted cycloheptadienes, controlling the facial selectivity of reactions at the diene and the stereochemistry of newly formed stereocenters is of paramount importance.

The stereocontrolled functionalization of cycloheptadiene has been effectively achieved using organoiron complexes. acs.org Nucleophilic addition to cationic cycloheptadienyliron complexes proceeds with high stereo- and regioselectivity, allowing for the controlled introduction of substituents. acs.org Subsequent demetallation provides access to functionalized cycloheptadienes with defined stereochemistry. This methodology provides a powerful tool for the diastereoselective synthesis of substituted cycloheptadienes that could be precursors to or derivatives of this compound.

In reactions involving existing stereocenters, the inherent chirality of the molecule can direct the stereochemical outcome of subsequent transformations. For example, in the reduction of a ketone, the approach of the reducing agent can be influenced by the steric hindrance of nearby substituents, leading to the preferential formation of one diastereomer. acs.org Similarly, in epoxidation reactions, the presence of a directing group like a hydroxyl group can lead to the formation of the epoxide on the same face of the molecule through hydrogen bonding. acs.org

The diastereoselective synthesis of highly substituted cyclohexanones has been reported via conjugate addition reactions, where the stereochemistry of the products is controlled with high precision. beilstein-journals.org Such strategies, which often involve cascade reactions, can be envisioned for the construction of the cycloheptane ring with control over the relative configuration of its substituents.

Chiral Recognition and Resolution Strategies

The separation of enantiomers, a process known as chiral resolution, is essential when a racemic mixture is produced. Several strategies can be employed for the resolution of chiral compounds like the enantiomers of this compound.

Chiral Chromatography is a powerful technique for separating enantiomers. nih.govyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govyoutube.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be equipped with chiral columns.

For volatile compounds like many terpenes and their derivatives, chiral GC is particularly well-suited. mdpi.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. mdpi.com

| Chiral Stationary Phase Type | Typical Analytes | Separation Principle | Reference |

| Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Flavanones, various pharmaceuticals | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion complexation. | youtube.comresearchgate.net |

| Cyclodextrin-based | Terpenes, essential oils, antihistamines | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin. | mdpi.comrsc.org |

| Crown Ethers | Primary amines | Host-guest complexation. | nih.gov |

Table 2: Common Chiral Stationary Phases and Their Applications.

Resolution via Diastereomer Formation is a classical method that involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. ethz.ch Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. ethz.ch After separation, the chiral auxiliary is removed to yield the pure enantiomers. Common chiral resolving agents include chiral acids (like tartaric acid) for resolving racemic bases, and chiral bases for resolving racemic acids. ethz.ch For a non-functionalized diene like this compound, this would likely involve its conversion to a functionalized derivative that can react with a resolving agent.

Applications and Future Directions in Organic Synthesis Research

2,6,6-Trimethylcyclohepta-1,3-diene as a Building Block for Natural Product Synthesis

The seven-membered carbocyclic core is a recurring motif in a variety of naturally occurring compounds with significant biological activities. numberanalytics.comnih.gov The construction of these rings, however, can be challenging due to unfavorable entropic factors and transannular interactions. nih.gov Compounds like this compound serve as crucial starting points or key intermediates in the total synthesis of these complex natural products.

One notable example is its connection to the damascenone (B157320) family of fragrance compounds. For instance, β-damascenone, chemically known as 1-(2,6,6-trimethylcyclohexa-1,3-dienyl)-2-buten-1-one, is a significant natural fragrance found in roses, cognac, and tobacco. fragranceconservatory.com The synthesis of such molecules often involves transformations of ionone-type precursors which can lead to the formation of the this compound skeleton or related structures.

The divinylcyclopropane-cycloheptadiene rearrangement has proven to be a powerful method for constructing highly substituted seven-membered rings found in various natural products, including sesquiterpenes, diterpenes, and alkaloids. beilstein-journals.org This rearrangement highlights the utility of cycloheptadiene systems as versatile intermediates in the synthesis of complex molecular architectures.

Development of Novel Functional Molecules via Diene Transformations

The conjugated diene system within this compound is a hub of reactivity, allowing for a multitude of transformations to generate novel functional molecules. unito.itmdpi.com These transformations are central to the development of new materials and biologically active compounds.

Key Diene Transformations and Their Applications:

| Transformation | Reagents/Conditions | Resulting Functional Groups/Structures | Potential Applications |

| Diels-Alder Reaction | Various dienophiles | Bicyclic compounds nih.govorgsyn.org | Synthesis of complex polycyclic systems |

| Dehydrogenation | Br₂, quinoline | Aromatic cycloheptatriene (B165957) systems stackexchange.com | Development of novel aromatic compounds |

| Photochemical Isomerization | UV light | cis,trans-isomers, bicyclo[3.2.0]hept-6-ene psu.edu | Access to strained ring systems |

| Nucleophilic Addition | Organolithium reagents, etc. | Functionalized cycloheptenes researchgate.netrsc.org | Introduction of diverse functional groups |

| Metal-Complexation | Iron tricarbonyl | Stabilized dienyl cations researchgate.nettandfonline.com | Controlled functionalization and stereoselectivity |

The reactivity of the diene allows for its participation in cycloaddition reactions, such as the Diels-Alder reaction, which is a cornerstone for the construction of six-membered rings. nih.gov This provides a pathway to intricate bicyclic and polycyclic frameworks. Furthermore, the diene can undergo dehydrogenation to form the corresponding cycloheptatriene, a precursor to tropylium (B1234903) cations and other aromatic seven-membered ring systems. stackexchange.com

Photochemical transformations of cycloheptadienes can lead to valence isomerization, yielding bicyclic products, or cis-trans isomerization of the double bonds, creating highly strained and reactive intermediates. psu.edu These intermediates can be trapped to form a variety of functionalized products. Additionally, the diene can be activated by coordination to a metal center, such as iron tricarbonyl, which stabilizes the corresponding dienyl cation and allows for regio- and stereoselective nucleophilic additions. researchgate.nettandfonline.com This strategy provides a powerful tool for the controlled functionalization of the seven-membered ring.

Emerging Trends in Heptacyclic Chemistry and Diene Reactivity

The field of seven-membered ring chemistry is experiencing a surge of interest, driven by the discovery of new synthetic methodologies and the unique properties of these cyclic systems. numberanalytics.comnih.govacs.org Modern synthetic methods, including transition metal catalysis, C-H functionalization, and cascade reactions, are expanding the toolkit for constructing and modifying seven-membered rings. acs.orgresearchgate.net

A significant trend is the development of catalytic enantioselective methods for the synthesis of chiral seven-membered rings, which are of great interest in medicinal chemistry. nih.gov The inherent flexibility of seven-membered rings presents a challenge for stereocontrol, making the development of such methods a key area of research.

Furthermore, the exploration of the reactivity of dienes continues to be a vibrant area of organic synthesis. unito.itnih.govresearchgate.net Late-stage diene formation through methods like palladium-catalyzed sequential dehydrogenation of aliphatic acids is an attractive strategy in the synthesis of complex molecules. nih.gov The rearrangement of allenes to 1,3-dienes also provides an atom-efficient route to functionalized dienes. mdpi.com These advancements in diene synthesis and reactivity will undoubtedly be applied to scaffolds like this compound, opening up new avenues for the creation of novel and complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.